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Compound of Interest

Compound Name: 1-(4-Aminoindolin-1-yl)ethanone

Cat. No.: B174400

Technical Guide: 1-(4-Aminoindolin-1-
yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic organic compound featuring an indoline
core structure. As a substituted aminoindoline, it holds potential interest for researchers in
medicinal chemistry and drug discovery due to the established biological significance of the
indoline scaffold. This technical guide provides a summary of the available physical
characteristics of 1-(4-Aminoindolin-1-yl)ethanone. Due to the limited availability of specific
experimental data for this compound, this guide also includes generalized experimental
protocols and analytical methodologies applicable to this class of molecules.

Core Physical Characteristics

Limited specific experimental data for 1-(4-Aminoindolin-1-yl)ethanone is available in the
public domain. The following table summarizes the known and predicted physical properties.
Researchers are advised to independently verify these properties through experimentation.
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Property Value Source/Notes
CAS Number 17274-64-5 [1]
Molecular Formula C10H12N20 [1]
] Calculated from molecular
Molecular Weight 176.22 g/mol
formula
Appearance White to grey solid Predicted
Melting Point Not available -
Boiling Point 446.0 £ 45.0 °C Predicted
Density 1.231 + 0.06 g/cm3 Predicted
General solubility for N-
acetylated aminoindolines
- ] would be expected to be
Solubility Not available

higher in polar organic
solvents than in nonpolar

solvents or water.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of 1-(4-Aminoindolin-
1-yl)ethanone are not readily available in published literature. However, general methods for
the synthesis of N-acetylated aminoindolines and the analysis of indole derivatives can be
adapted.

General Synthesis of N-Acetyl Aminoindolines

A common method for the N-acetylation of an aminoindoline involves the reaction of the
corresponding aminoindoline with an acetylating agent such as acetic anhydride or acetyl
chloride, often in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:
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A general workflow for the synthesis of 1-(4-Aminoindolin-1-yl)ethanone.

Materials:

4-Aminoindoline

Acetic anhydride or acetyl chloride

A suitable base (e.qg., triethylamine, pyridine)

An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:

e Dissolve 4-aminoindoline in the chosen solvent under an inert atmosphere (e.g., nitrogen or
argon).

e Add the base to the solution.

» Slowly add the acetylating agent to the reaction mixture, typically at a reduced temperature
(e.g., 0 °C) to control the exothermic reaction.
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» Allow the reaction to warm to room temperature and stir until completion, monitoring by a
suitable technique like Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction with water or a saturated aqueous solution of sodium
bicarbonate.

» Extract the product into an organic solvent.

e Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and
concentrate in vacuo.

» Purify the crude product by a suitable method, such as column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural
confirmation and purity assessment of 1-(4-Aminoindolin-1-yl)ethanone.
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A general analytical workflow for the characterization of 1-(4-Aminoindolin-1-yl)ethanone.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for purity analysis.

e Column: C18 stationary phase.
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o Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an
organic solvent (e.g., acetonitrile or methanol).

o Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the
compound (typically in the range of 254-280 nm for indole derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and BC NMR are crucial for structural elucidation.
o Solvent: Deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

e 1H NMR: Expected signals would include aromatic protons, protons of the indoline ring, and
the acetyl methyl protons.

e 13C NMR: Expected signals would include carbons of the aromatic and indoline rings, the
carbonyl carbon of the acetyl group, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

¢ lonization Technique: Electrospray ionization (ESI) is a common method for this type of
molecule.

o Expected lon: The protonated molecule [M+H]* would be expected at m/z 177.22.

Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.

e N-H stretch: A band in the region of 3300-3500 cm~1 corresponding to the amino group.

e C=0 stretch: A strong absorption band around 1650 cm~? characteristic of the amide
carbonyl group.

o Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm~* and 1450-1600
cm™1, respectively.
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Biological Relevance

While no specific biological activities of 1-(4-Aminoindolin-1-yl)ethanone have been reported,
the aminoindoline scaffold is present in a variety of biologically active molecules. Aminoindoline
derivatives have been investigated for a range of therapeutic applications, including as enzyme
inhibitors and receptor modulators. The presence of the amino and acetyl groups provides
handles for further chemical modification, making this compound a potentially useful building
block in drug discovery programs.

Conclusion

1-(4-Aminoindolin-1-yl)ethanone is a compound for which detailed, experimentally verified
physical and chemical data is currently scarce. This guide provides the available information
and outlines general experimental and analytical approaches that can be applied to this and
similar molecules. Researchers working with this compound should perform their own
characterization to establish its properties for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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